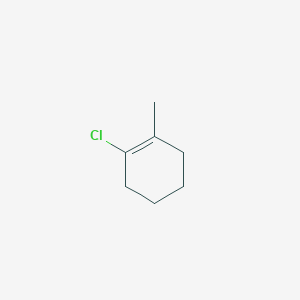

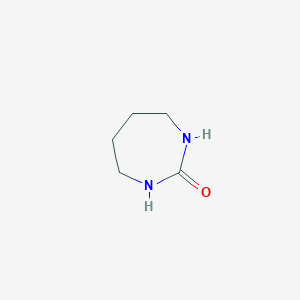

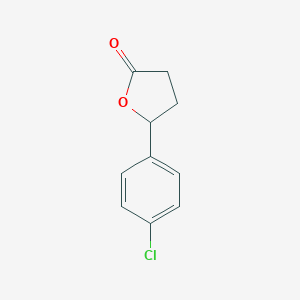

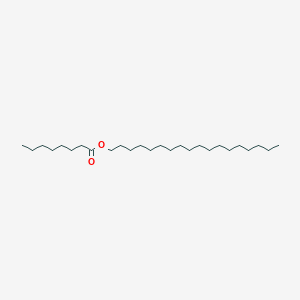

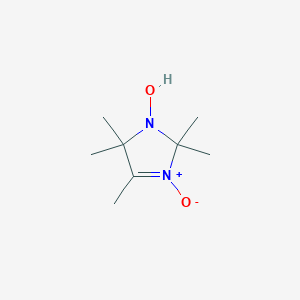

2,2,4,5,5-Pentamethyl-1-imidazolidinol 3-oxide

Overview

Description

Preparation Methods

The synthetic routes and reaction conditions for PNU 142721 involve multiple stepsIndustrial production methods may involve optimizing these synthetic routes to improve yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

PNU 142721 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PNU 142721 may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

PNU 142721 has been extensively studied for its scientific research applications, including:

Chemistry: As a reverse transcriptase inhibitor, PNU 142721 is used in the study of enzyme inhibition and drug design.

Biology: PNU 142721 is used to investigate the role of pregnane X receptor in various biological processes, including metabolism and detoxification.

Industry: PNU 142721 may be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

PNU 142721 exerts its effects through two primary mechanisms:

Reverse Transcriptase Inhibition: PNU 142721 inhibits the activity of reverse transcriptase, an enzyme essential for the replication of HIV.

Pregnane X Receptor Agonism: PNU 142721 activates the pregnane X receptor, a nuclear receptor that regulates the expression of genes involved in metabolism and detoxification.

Comparison with Similar Compounds

PNU 142721 is unique in its dual activity as a reverse transcriptase inhibitor and pregnane X receptor agonist. Similar compounds include:

Efavirenz: Another reverse transcriptase inhibitor used in the treatment of HIV infections.

Rifampicin: A pregnane X receptor agonist used as an antibiotic.

PNU 142721’s combination of activities makes it a valuable tool for studying the interplay between enzyme inhibition and receptor activation in various biological processes .

properties

IUPAC Name |

3-hydroxy-2,2,4,4,5-pentamethyl-1-oxidoimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-6-7(2,3)10(12)8(4,5)9(6)11/h12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKGMEQLPXFSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C(N(C1(C)C)O)(C)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172124 | |

| Record name | 2,2,4,5,5-Pentamethyl-1-imidazolidinol 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663968 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

18796-02-6 | |

| Record name | 2,2,4,5,5-Pentamethyl-1-imidazolidinol 3-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018796026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,5,5-Pentamethyl-1-imidazolidinol 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.